(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one
Overview
Description
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone core with two extended conjugated systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one typically involves the condensation of cyclopentanone with N-methylaniline derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods aim to maximize efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets, such as enzymes or receptors, which could result in the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its conjugated system and structural features make it a candidate for applications in electronics, photonics, and other advanced technologies.
Mechanism of Action
The mechanism of action of (2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of enzymes or receptors. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: This compound has a similar conjugated system but differs in the core structure, which is a cyclohexanone instead of a cyclopentanone.
(2E,5E)-1-Bromo-2,5-heptadiene: This compound shares the (2E,5E) configuration but has a different functional group and overall structure.
Uniqueness
The uniqueness of (2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one lies in its specific combination of a cyclopentanone core with extended conjugated systems and N-methylaniline derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNGFGOMVBJMF-VLMYNYHDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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